Cas no 2228535-43-9 (tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate)

Tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate is a specialized chemical intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyl carbamate group and a 3,6-dichloropyridazine moiety, which enhance its utility as a building block for complex molecules. The compound’s high purity and stability under standard conditions make it suitable for controlled reactions, particularly in the development of bioactive compounds. Its dichloropyridazine core offers reactivity for further functionalization, while the carbamate group provides protection for amine functionalities during synthetic processes. This product is valued for its consistent performance in multi-step syntheses and its compatibility with a range of reaction conditions.
tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate structure
2228535-43-9 structure
Product Name:tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate
CAS No:2228535-43-9
MF:C12H15Cl2N3O3
MW:320.171800851822
CID:5963617
PubChem ID:165777212
Update Time:2025-08-05

tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate
    • 2228535-43-9
    • EN300-1888251
    • tert-butyl N-[2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-yl]carbamate
    • Inchi: 1S/C12H15Cl2N3O3/c1-11(2,3)20-10(19)15-12(4,6-18)7-5-8(13)16-17-9(7)14/h5-6H,1-4H3,(H,15,19)
    • InChI Key: ICNCTUDCNZNSKF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(N=N1)Cl)C(C=O)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 319.0490467g/mol
  • Monoisotopic Mass: 319.0490467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 81.2Ų

tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate

Research Brief on tert-Butyl N-2-(3,6-Dichloropyridazin-4-yl)-1-Oxopropan-2-ylcarbamate (CAS: 2228535-43-9)

The compound tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate (CAS: 2228535-43-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and pharmacological relevance.

Recent studies have highlighted the importance of this compound as a versatile building block in the development of novel therapeutic agents. The presence of both the dichloropyridazine moiety and the tert-butyl carbamate group in its structure makes it particularly valuable for the construction of complex molecules with potential biological activity. Researchers have successfully utilized this compound in the synthesis of various kinase inhibitors, demonstrating its utility in drug discovery programs targeting cancer and inflammatory diseases.

In terms of synthetic methodology, several innovative approaches have been reported for the preparation of tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate. A 2023 study published in the Journal of Medicinal Chemistry described an optimized route that achieves higher yields (up to 78%) while maintaining excellent purity (>98%). This advancement is particularly significant as it addresses previous challenges related to scalability and reproducibility in the synthesis of this intermediate.

Pharmacological investigations have revealed that derivatives synthesized from this compound exhibit promising activity against various molecular targets. Notably, a series of compounds developed using this scaffold have shown potent inhibition of JAK kinases, with IC50 values in the low nanomolar range. These findings suggest potential applications in the treatment of autoimmune disorders and hematological malignancies.

The compound's stability profile has also been the subject of recent research. Stability studies conducted under various conditions (pH, temperature, and light exposure) indicate that tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate maintains its structural integrity under typical storage conditions, making it suitable for long-term use in pharmaceutical development.

Looking forward, researchers are exploring the potential of this compound in the development of PROTACs (Proteolysis Targeting Chimeras), a rapidly growing area in drug discovery. Preliminary results suggest that the dichloropyridazine moiety may serve as an effective warhead for targeted protein degradation, opening new avenues for therapeutic intervention in previously undruggable targets.

In conclusion, tert-butyl N-2-(3,6-dichloropyridazin-4-yl)-1-oxopropan-2-ylcarbamate (CAS: 2228535-43-9) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its role as a key intermediate in the synthesis of biologically active compounds continues to expand, supported by recent advances in synthetic methodology and growing understanding of its pharmacological potential. Future research directions may focus on exploring its utility in additional therapeutic areas and further optimizing its synthetic accessibility.

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